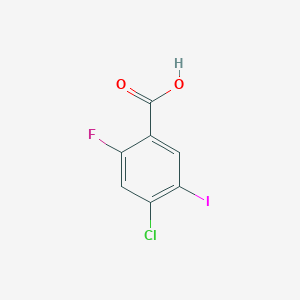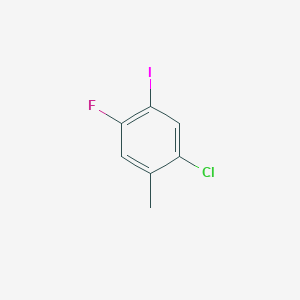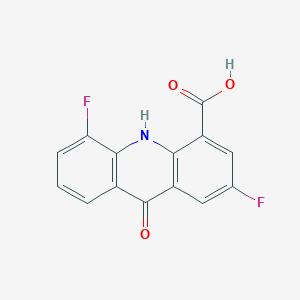
2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Übersicht
Beschreibung
“2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1797691-14-5 . It has a molecular weight of 275.21 . The IUPAC name for this compound is 2,5-difluoro-9-hydroxyacridine-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is 1S/C14H7F2NO3/c15-6-4-8-11 (9 (5-6)14 (19)20)17-12-7 (13 (8)18)2-1-3-10 (12)16/h1-5H, (H,17,18) (H,19,20) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Development
Li et al. (2017) explored the use of 9,10-dihydroacridine derivatives, closely related to 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, in developing fluorescent probes. They focused on detecting peroxynitrite (ONOO-) and found that 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, a similar compound, showed over 100-fold fluorescence enhancement when reacting with ONOO-, making it a potential tool for selective detection of intracellular ONOO- (Li et al., 2017).
Cyclodehydration Studies
Stewart, Rewcastle, and Denny (1984) studied the cyclodehydration of N-(2-carboxyphenylamino)benzoic acids to synthesize compounds including 9-oxo-9,10-dihydroacridine-4-carboxylic acids. This research sheds light on the synthetic routes and chemical behaviors pertinent to similar compounds like 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid (Stewart et al., 1984).
Photomechanical Material Enhancement
Zhu et al. (2014) worked on enhancing the photomechanical properties of materials using fluorinated derivatives of 9-anthracene carboxylic acid. While not directly studying 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, this research is relevant as it demonstrates the potential impact of fluorine substitution on the photomechanical behaviors of similar compounds (Zhu et al., 2014).
Structure-Activity Relationships
Gamage et al. (1992) explored the structure-activity relationships of 9-oxo-9,10-dihydroacridine-4-acetic acids, which are structurally related to the compound . Their research provides insights into the chemical behavior and potential applications of similar compounds (Gamage et al., 1992).
Antibacterial Agent Development
Chu et al. (1986) synthesized arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share some structural similarities with 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid. Their work focused on evaluating the antibacterial activity of these compounds, providing a precedent for the potential use of similar compounds in antibacterial applications (Chu et al., 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGSSPQTPYSFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)


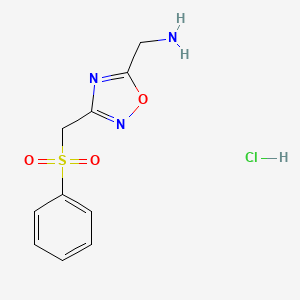
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
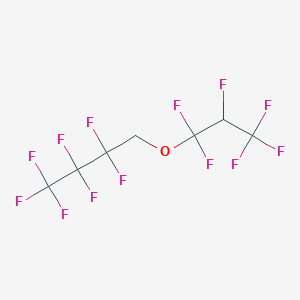
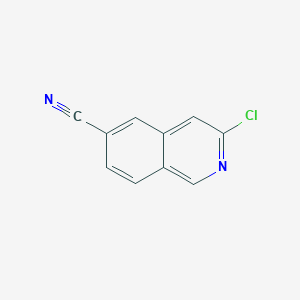
![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)


